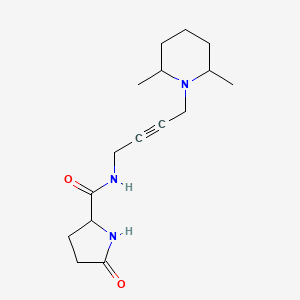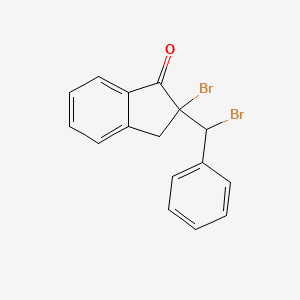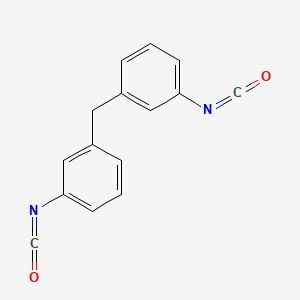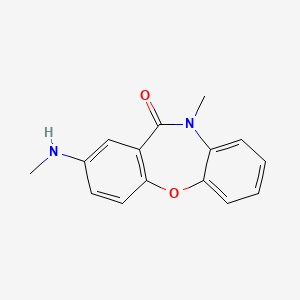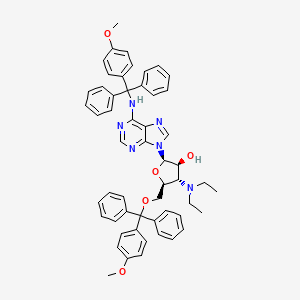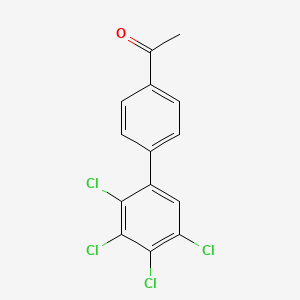
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is a chemical compound with the molecular formula C14H8Cl4O It is characterized by the presence of a phenyl group substituted with four chlorine atoms at the 2, 3, 4, and 5 positions, attached to another phenyl group via an ethanone linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,3,4,5-Tetrachlorobenzoyl chloride and benzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: The benzene is added dropwise to a solution of 2,3,4,5-tetrachlorobenzoyl chloride and aluminum chloride in a suitable solvent like dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is less reactive towards electrophilic aromatic substitution. it can still undergo nitration, sulfonation, and halogenation under specific conditions.
Reduction: The carbonyl group in the ethanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Nitration: Formation of nitro derivatives.
Reduction: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)ethanol.
Oxidation: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)acetic acid.
科学研究应用
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticonvulsant and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is primarily based on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, its potential anticonvulsant activity may be due to its ability to modulate neurotransmitter receptors in the brain, thereby reducing neuronal excitability.
相似化合物的比较
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanol: The reduced form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)acetic acid: The oxidized form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)methane: A structurally similar compound with a methylene linkage instead of an ethanone linkage.
Comparison: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone linkage. This structural feature imparts distinct chemical reactivity and biological activity compared to its similar compounds. For instance, the ethanone group allows for specific interactions with biological targets that are not possible with the methylene or alcohol derivatives.
属性
CAS 编号 |
88966-76-1 |
|---|---|
分子式 |
C14H8Cl4O |
分子量 |
334.0 g/mol |
IUPAC 名称 |
1-[4-(2,3,4,5-tetrachlorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H8Cl4O/c1-7(19)8-2-4-9(5-3-8)10-6-11(15)13(17)14(18)12(10)16/h2-6H,1H3 |
InChI 键 |
OLKQFZNAXHBHEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


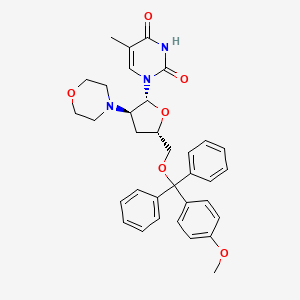
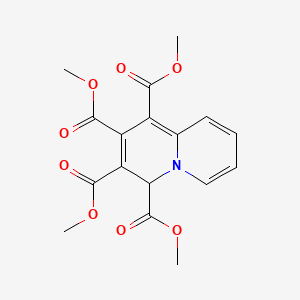


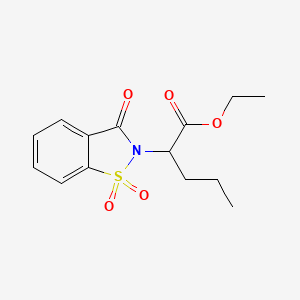
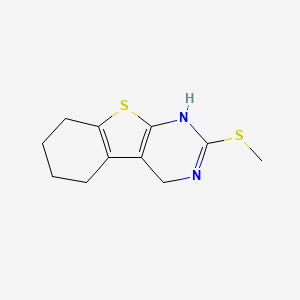
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
